2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O2/c1-25-10-12-26(13-11-25)19(15-6-8-16(28-2)9-7-15)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKLGSFHAHUAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H24ClFN2O2
- Molecular Weight : 366.87 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards specific targets, which may include:
- Kinases : Potential inhibition of kinases involved in cellular signaling pathways.
- Receptors : Interaction with neurotransmitter receptors affecting central nervous system functions.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, although specific IC50 values need further exploration.
- Antimicrobial Properties : There is evidence suggesting potential activity against various pathogens, warranting further investigation into its use as an antimicrobial agent.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve:
- Cell Viability Assays : Assessing cytotoxicity against various cancer cell lines.
- Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit specific enzymes linked to disease processes.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | TBD | Significant inhibition observed |
| Study 2 | MCF7 (Breast Cancer) | TBD | Moderate cytotoxicity reported |
| Study 3 | HEK293 (Human Kidney) | TBD | Non-toxic at tested concentrations |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on A549 and MCF7 cell lines, demonstrating a dose-dependent inhibition of cell growth, with further analysis indicating potential apoptosis induction.
- Antimicrobial Screening : In another investigation, the compound was screened against common bacterial strains, showing promising results that suggest it could serve as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to benzamide derivatives and piperazine-containing analogs to highlight structural and functional distinctions.
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Substituent Effects on Bioactivity :
- The 2-chloro-6-fluoro substitution on the benzamide core distinguishes the target compound from Rip-B (2-hydroxy substituent), which lacks halogen-mediated lipophilicity and target affinity .
- Compared to Intermediate 30 analogs (e.g., bromo/trifluoropropyl groups), the target compound’s smaller halogens (Cl, F) may reduce steric hindrance, favoring receptor binding .
Piperazine Modifications :
- The 4-methylpiperazine group in the target compound contrasts with BP 27384 ’s hydroxyethylpiperazine, which introduces additional hydrogen-bonding capacity but may increase metabolic instability .
- The phenylsulfonyl-piperazine in ’s compound enhances polarity and solubility via the sulfonyl group, though it may reduce blood-brain barrier penetration compared to the target compound’s 4-methoxyphenyl group .
Applications and Selectivity :
- Unlike Diflufenican (agrochemical), the target compound’s piperazine and methoxyphenyl groups suggest CNS or anticancer applications, aligning with structurally related antipsychotics (e.g., ) .
- BP 27384 ’s thiazole-pyrimidine core demonstrates kinase inhibition, whereas the target compound’s simpler benzamide scaffold may prioritize ease of synthesis and pharmacokinetic optimization .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzamide core via coupling of 2-chloro-6-fluorobenzoic acid derivatives with a primary amine intermediate.
- Step 2: Introduction of the 4-methylpiperazine moiety through nucleophilic substitution or reductive amination under basic conditions (e.g., triethylamine) .
- Step 3: Final purification using column chromatography or recrystallization to achieve >95% purity.
Key reagents include coupling agents like DCC/HOBt for amide bond formation , and reaction temperatures may range from −50°C (for sensitive intermediates) to reflux conditions .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in piperazine derivatives) .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
- Elemental Analysis: Validates purity by quantifying C, H, N, and Cl content .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Substituent Modification: Systematically alter the 4-methoxyphenyl or 4-methylpiperazine groups to assess impact on target binding .
- Biological Assays: Test modified analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
- Computational Modeling: Combine molecular docking (e.g., AutoDock) with free-energy perturbation to predict binding affinity changes .
Advanced: What strategies resolve contradictions in reported binding affinity data for this compound?
Answer:
- Assay Standardization: Use uniform buffer conditions (pH 7.4, 25°C) and validate with positive controls .
- Orthogonal Validation: Confirm binding via SPR, isothermal titration calorimetry (ITC), and cellular assays (e.g., cAMP inhibition) .
- Meta-Analysis: Compare datasets across studies, accounting for differences in protein isoforms or allosteric modulation .
Advanced: What computational approaches predict interactions with biological targets?
Answer:
- Molecular Docking: Utilize SMILES/InChI descriptors (e.g., from PubChem ) to model binding poses in target active sites.
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100+ ns trajectories using GROMACS or AMBER .
- QSAR Modeling: Train models on analogs with known IC₅₀ values to predict activity against novel targets .
Basic: How is purity assessed during synthesis and formulation?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm; purity ≥95% is typical .
- TLC: Monitor reaction progress using silica gel plates and chloroform/methanol eluents .
- Fluorometric Titration: Detect trace impurities via fluorescence quenching at specific λₑₓ/λₑₘ .
Advanced: What challenges arise in optimizing aqueous solubility for in vivo studies?
Answer:
- Salt Formation: Use hydrochloride or mesylate salts to enhance solubility .
- Co-Solvents: Employ cyclodextrins or PEG-based formulations to stabilize the compound in aqueous media .
- LogP Reduction: Introduce polar groups (e.g., hydroxyl) while monitoring permeability via PAMPA assays .
Advanced: How to design in vivo pharmacokinetic studies accounting for metabolic stability?
Answer:
- Radiolabeling: Synthesize ¹⁴C-labeled analogs to track absorption/distribution in rodent models .
- LC-MS/MS: Quantify plasma metabolites and identify major degradation pathways (e.g., CYP450 oxidation) .
- Biliary Excretion Studies: Use cannulated models to assess hepatic clearance and enterohepatic recycling .
Basic: What crystallographic data are available for structural validation?
Answer:
- Unit Cell Parameters: Resolved via single-crystal X-ray diffraction (e.g., space group P2₁/c, Z = 4) .
- Hydrogen Bonding: Key interactions between the benzamide carbonyl and piperazine NH groups stabilize the lattice .
- Thermal Ellipsoids: Validate conformational flexibility of the 4-methoxyphenyl moiety .
Advanced: How to address fluorescence interference in cellular imaging studies?
Answer:
- Fluorophore Tagging: Attach non-overlapping dyes (e.g., Cy5) via click chemistry .
- Quenching Controls: Use sodium dithionite to confirm signal specificity .
- Two-Photon Microscopy: Reduce autofluorescence by imaging at near-infrared wavelengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
